Thermal Decomposition Temperature Comparison
Under identical TGA conditions (10 K min⁻¹, N₂ atmosphere), the Parylene AF4 polymer derived from the octafluoro dimer displays a decomposition temperature of 568 °C, whereas the polymers from the parent hydrocarbon dimer (Parylene N), the chlorinated dimer (Parylene C), and the aromatic‑fluorinated dimer (Parylene VT4) decompose at 489 °C, 503 °C, and 495 °C, respectively [1].
| Evidence Dimension | TGA decomposition temperature (onset of mass loss, 10 K min⁻¹, N₂) |
|---|---|
| Target Compound Data | Parylene AF4: 568 °C |
| Comparator Or Baseline | Parylene N: 489 °C; Parylene C: 503 °C; Parylene VT4: 495 °C |
| Quantified Difference | AF4 decomposes 65–79 °C higher than non‑fluorinated parylenes; 73 °C higher than fluorinated VT4. |
| Conditions | Thermogravimetric analysis (TGA), 10 K min⁻¹ heating ramp, nitrogen atmosphere, ~5 mg film sample. |
Why This Matters
A decomposition temperature 65–79 °C higher than the nearest competitor directly translates to a short‑term use temperature of 450 °C, enabling lead‑free reflow soldering and high‑temperature encapsulation that no other parylene can survive.
- [1] R. Hogg et al., “Thermal Analysis of Parylene Thin Films for Barrier Layer Applications,” Polymers 2022, 14(17), 3677. DOI: 10.3390/polym14173677. View Source
